2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid

Storage Stability Procurement Logistics Regioisomer Differentiation

This alpha-substituted propanoic acid regioisomer offers distinct conformational advantages over its beta-analog, with an XLogP of 2.6 balancing lipophilicity for membrane permeability. Supplied at ≥95% purity and stable at room temperature, it eliminates cold-chain logistics, making it ideal for HTS libraries, SAR studies probing acidic moiety presentation, and cleaner synthetic method development without chlorinated side-product complexity.

Molecular Formula C11H15NO4S
Molecular Weight 257.31 g/mol
CAS No. 1304886-37-0
Cat. No. B1464695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid
CAS1304886-37-0
Molecular FormulaC11H15NO4S
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)C(=O)O
InChIInChI=1S/C11H15NO4S/c1-8(11(13)14)9-4-6-10(7-5-9)17(15,16)12(2)3/h4-8H,1-3H3,(H,13,14)
InChIKeyGHLICBYZLCIWML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid (CAS 1304886-37-0): A Core Sulfonamide Scaffold for Research Procurement


2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid (CAS 1304886-37-0) is a specialized sulfonamide derivative, characterized by a dimethylsulfamoyl group attached to a phenyl ring and a propanoic acid moiety . With a molecular formula of C11H15NO4S and a molecular weight of 257.31 g/mol, it serves as a versatile small molecule scaffold for chemical synthesis and a building block for exploring structure-activity relationships (SAR) in medicinal chemistry [1]. Its computed XLogP3 value of 2.6 suggests balanced lipophilic-hydrophilic properties, making it a suitable candidate for further derivatization [2]. The compound is typically supplied as a powder with a standard purity of 95% [3].

The Critical Risk of Analog Substitution for 2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid in Experimental Workflows


While several compounds share the 'dimethylsulfamoyl' and 'propanoic acid' motifs, substitution with a generic analog is not scientifically valid due to crucial structural and physicochemical variations. The precise position of the carboxylic acid on the propanoic chain dictates its steric properties, metal coordination capability, and the three-dimensional presentation of the sulfonamide group to biological targets . As detailed in Section 3, moving the acid group from the alpha (2-) to the beta (3-) position on the chain, introducing a chloro-substituent, or adding an ether linker drastically alters lipophilicity (XLogP), hydrogen bonding capacity, and, critically, the compound's stability and storage requirements. Relying on a structurally related but chemically distinct analog without these verified specifications can lead to irreproducible synthesis yields, misleading biological assay results, and wasted research resources [1].

Quantifiable Differentiation Evidence for 2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid Against Closest Analogs


Evidence Item 1: Ambient vs. Cold Storage Distinguishes 2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid from its 3-Propanoic Acid Regioisomer

The most immediate and quantifiable differentiator for procurement is storage condition. 2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid is specified for storage at Room Temperature (RT) . In contrast, its closest structural analog, the regioisomer 3-[4-(dimethylsulfamoyl)phenyl]propanoic acid (CAS 91248-47-4), requires storage at a much lower temperature of 2-8°C . This directly impacts shipping costs, facility requirements, and long-term inventory management.

Storage Stability Procurement Logistics Regioisomer Differentiation

Evidence Item 2: Comparative Physicochemical Profiling Reveals Higher XLogP for the Target Compound Versus its 3-Propanoic Acid Regioisomer

The alpha-substituted 2-[4-(dimethylsulfamoyl)phenyl]propanoic acid exhibits a calculated XLogP3 value of 2.6 [1]. This is distinct from its 3-propanoic acid regioisomer, which has a computed XLogP of 0.9541 . The increased lipophilicity of the target compound (a difference of 1.6 log units) suggests significantly different membrane permeability and solubility characteristics, which are critical parameters in designing bioisosteres or optimizing a compound's drug-like properties .

Lipophilicity Physicochemical Properties Drug Design SAR

Evidence Item 3: GHS Hazard Profile Comparison Highlights Higher Inhalation Hazard for Chlorinated Analogs

The target compound's GHS classification includes H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. This profile is comparable to the non-chlorinated 3-propanoic acid regioisomer . However, a key differentiator emerges when compared to chlorinated analogs like 2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid (CAS 91859-20-0), which introduces additional toxicological liabilities associated with organochlorine compounds. The absence of a chlorine atom in the target compound suggests a potentially lower environmental persistence and a reduced risk profile for certain downstream applications, although direct quantitative inhalation hazard comparison is not possible due to a lack of vendor-specific data for the analog.

Safety Profile Laboratory Handling Toxicity Comparison

Evidence Item 4: Trade-off Analysis of Purity Versus Structure for Core Scaffold Utility

The target compound is consistently supplied at a purity of 95% [1]. Its key comparator, the 3-propanoic acid regioisomer (CAS 91248-47-4), is available at a slightly higher purity of 97% from certain vendors . While a 2% purity difference exists, the structural distinction is the more critical factor for scientific selection. The alpha-substitution pattern of 2-[4-(dimethylsulfamoyl)phenyl]propanoic acid provides a different, more sterically constrained presentation of the carboxylic acid group compared to the linear chain of its 3-propanoic acid analog. For researchers performing SAR studies or requiring a specific geometry for metal chelation or enzyme binding, the 95% pure 2-substituted scaffold is functionally superior to a 97% pure 3-substituted analog .

Purity Synthesis Building Block Procurement

Validated Application Scenarios for 2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid Based on Quantitative Evidence


Scenario 1: High-Throughput Screening (HTS) Library Construction for Centralized Compound Management

Procurement for HTS libraries prioritizes compounds with low logistical overhead. The Room Temperature storage stability of 2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid (Evidence Item 1) makes it ideal for integration into centralized compound management systems. This avoids the added cost and complexity of maintaining a cold chain, which is required for its 3-propanoic acid regioisomer [1]. Its specific lipophilicity profile (XLogP 2.6, Evidence Item 2) also provides a distinct physicochemical space for screening, complementing other fragments in a diverse library.

Scenario 2: Medicinal Chemistry Lead Optimization Focused on Modulating Lipophilicity and Bioisostere Design

For a lead series requiring fine-tuning of logP or exploring the effects of acidic moiety presentation, this compound is a superior choice. Its XLogP of 2.6 (Evidence Item 2) is significantly higher than its 3-propanoic acid regioisomer (XLogP 0.9541). The alpha-substituted acid also presents a different steric environment than the linear chain analog, enabling medicinal chemists to probe binding pockets with greater precision and rationally design bioisosteres .

Scenario 3: Synthetic Chemistry Method Development Requiring a Robust, Non-Halogenated Core

In developing new cross-coupling or functionalization reactions, a stable and well-defined core scaffold is essential. The non-chlorinated structure of 2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid (Evidence Item 3) provides a simpler starting point with a well-characterized GHS hazard profile [2]. This avoids the added synthetic complexity and potential side reactions introduced by chlorine atoms or ether linkers found in other analogs like 2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid, thereby offering a cleaner system for reaction development and yield optimization.

Scenario 4: Structure-Activity Relationship (SAR) Studies Distinguishing Alpha- vs. Beta-Substituted Acid Geometry

The core scientific value of this compound lies in its specific regioisomeric structure. For SAR studies aiming to differentiate the biological or physical effects of an alpha-substituted propanoic acid from a beta-substituted one, this compound is indispensable. As highlighted in Evidence Item 4, its 95% purity is sufficient for generating SAR data, and its procurement is justified not by a purity advantage, but by the unique spatial arrangement of its key functional groups, which is essential for interpreting results [1].

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